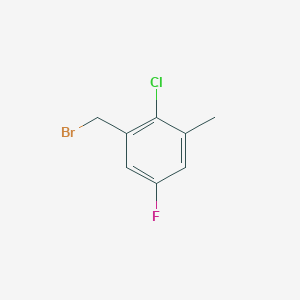

2-Chloro-5-fluoro-3-methylbenzyl bromide

説明

特性

分子式 |

C8H7BrClF |

|---|---|

分子量 |

237.49 g/mol |

IUPAC名 |

1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene |

InChI |

InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3 |

InChIキー |

XBYRAKFDMONVTE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1Cl)CBr)F |

製品の起源 |

United States |

準備方法

Halogenation of Alkylbenzenes via Radical Bromination

A common approach to prepare benzyl bromides is the radical bromination of the methyl group on the aromatic ring using bromine or N-bromosuccinimide (NBS) under radical initiation conditions (light or peroxide initiators).

- For example, starting from 2-chloro-5-fluoro-3-methylbenzene, bromination at the benzylic methyl group can be performed using NBS in the presence of a radical initiator such as benzoyl peroxide or under UV light.

- This reaction selectively replaces one benzylic hydrogen with bromine, yielding 2-chloro-5-fluoro-3-methylbenzyl bromide.

Halogen Exchange and Directed Halogenation

- According to patent US4331821A, halogenation of alkylbenzenes can be conducted under controlled conditions using chlorine or bromine vapors and UV light to achieve selective monohalogenation at the benzylic position.

- The process involves refluxing the alkylbenzene and feeding halogen vapors in a controlled molar ratio and temperature range to maximize yield and selectivity.

- Although the patent primarily discusses chlorination, the method can be adapted for bromination by substituting bromine for chlorine.

Use of Pre-Functionalized Precursors

- Starting from 2-chloro-5-fluoro-3-methylpyridine derivatives or related compounds, palladium-catalyzed coupling and halogenation reactions can be used to install the bromomethyl group.

- For instance, vinyl magnesium chloride addition to 2-bromo-5-fluorobenzyl bromide in the presence of copper iodide and bipyridyl ligands in tetrahydrofuran (THF) under inert atmosphere yields functionalized benzyl bromides in moderate to good yields (up to 59%).

- This method allows for precise control over substitution patterns and functional group compatibility.

Experimental Conditions and Yields

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Radical bromination with NBS | 2-Chloro-5-fluoro-3-methylbenzene | NBS, benzoyl peroxide or UV light, CCl4 or CH2Cl2 solvent | 50-70 | Selective benzylic bromination |

| Halogen vapor reaction (patent) | m-Xylene or substituted methylbenzene | Bromine vapor, UV light, reflux, controlled molar ratios | ~85-90 | High selectivity, continuous removal and distillation |

| Pd-catalyzed coupling | 2-Bromo-5-fluorobenzyl bromide | Vinyl magnesium chloride, CuI, 2,2’-bipyridyl, THF, 0 °C | 59 | Functionalized benzyl bromides, inert atmosphere |

Analytical and Purification Techniques

- The reaction mixtures are typically worked up by extraction with organic solvents (e.g., diethyl ether, dichloromethane), washing with aqueous sodium bicarbonate or ammonium chloride solutions, drying over anhydrous magnesium sulfate, and filtration.

- Purification is achieved by silica gel column chromatography using hexane or hexane/chloroform mixtures as eluents.

- Final products are characterized by gas chromatography (GC) for purity (~98%), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Research Discoveries and Notes

- The patent literature reveals that controlling the molar ratio of alkylbenzene to halogen and the reaction temperature is critical for high yield and selectivity of benzylic halogenation.

- The use of palladium catalysis and organometallic reagents enables the synthesis of complex benzyl bromides with additional functional groups, expanding the utility of these compounds in organic synthesis.

- The presence of electron-withdrawing substituents such as chlorine and fluorine on the aromatic ring influences the reactivity and regioselectivity of halogenation reactions, often facilitating selective benzylic bromination.

Summary Table of Preparation Methods

| Step No. | Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Radical Bromination | NBS, UV light, radical initiators | Simple, well-established | Moderate yields, side reactions |

| 2 | Halogen Vapor Reaction | Bromine vapor, UV light, reflux | High selectivity, scalable | Requires careful control |

| 3 | Pd-Catalyzed Coupling | Vinyl MgCl, CuI, bipyridyl, THF | Functional group tolerance, yields | More complex setup, costlier |

化学反応の分析

Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include benzyl amines, benzyl ethers, and benzyl thioethers.

Oxidation Reactions: Major products include 2-Chloro-5-fluoro-3-methylbenzyl alcohol and 2-Chloro-5-fluoro-3-methylbenzaldehyde.

科学的研究の応用

2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce functional groups into target molecules.

Material Science: It is employed in the synthesis of specialty polymers and materials with specific properties

作用機序

The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .

類似化合物との比較

Structural and Electronic Differences

The reactivity and stability of benzyl bromides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Physicochemical Properties

However, trends can be inferred:

- Halogen substituents: Fluorine and chlorine increase molecular polarity and boiling points compared to non-halogenated analogs.

- Methyl group : Reduces solubility in polar solvents compared to analogs like 2-Fluorobenzyl bromide .

- Volatility : Aromatic bromides (e.g., benzyl bromides) are less volatile than aliphatic analogs like Methyl Bromide (), reducing inhalation risks but requiring careful handling due to lachrymatory effects .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-5-fluoro-3-methylbenzyl bromide, and how can purity be optimized?

Answer:

The compound can be synthesized via bromination of the parent benzyl alcohol or through halogen exchange reactions. For example, substituting a hydroxyl or methylthio group with bromide using reagents like PBr₃ or HBr/AcOH under controlled conditions (40–60°C) is common . To optimize purity:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation side reactions .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .

- Monitor reaction progress by TLC or GC-MS to identify intermediates and byproducts .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides .

- Storage: Store at 2–8°C in amber glass vials under inert gas to prevent degradation .

- Spills: Neutralize with sodium bicarbonate or sand, and dispose of as halogenated waste .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can competing regioselectivity during bromination be mitigated in the synthesis of polyhalogenated benzyl bromides?

Answer:

Regioselectivity challenges arise due to steric and electronic effects of existing substituents (e.g., Cl, F, CH₃). Strategies include:

- Directed Bromination: Use directing groups (e.g., -NH₂, -COOH) to favor specific positions, then remove them post-reaction .

- Catalytic Control: Employ Lewis acids like FeCl₃ to stabilize transition states and favor para/meta substitution .

- Temperature Modulation: Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable products .

Advanced: How should researchers address discrepancies in NMR data for this compound?

Answer:

Inconsistent NMR peaks (e.g., splitting or shifts) may arise from:

- Solvent Effects: Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free of proton impurities .

- Dynamic Exchange: Check for rotational barriers in benzyl groups or halogen interactions causing signal broadening .

- Impurities: Use preparative HPLC (>95% purity) to isolate the target compound and reacquire spectra .

Basic: What analytical techniques are suitable for quantifying residual bromide ions in reaction mixtures?

Answer:

- Ion Chromatography (IC): Directly measure Br⁻ with a detection limit of 0.1 ppm using an AS-18 column and KOH eluent .

- Capillary Electrophoresis (CE): Optimize buffer pH (8.5–9.5) to resolve Br⁻ from Cl⁻ and other anions .

- Titration: Argentometric titration with AgNO₃ and potassium chromate indicator for semi-quantitative analysis .

Advanced: How does the steric bulk of the 3-methyl group influence reactivity in cross-coupling reactions?

Answer:

The 3-methyl group can:

- Hinder Nucleophilic Attack: Reduce SN₂ reactivity at the benzyl position, favoring elimination (E2) pathways. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Modify Electronic Effects: Electron-donating CH₃ may deactivate the benzene ring, slowing electrophilic substitution. Compensate with stronger electrophiles (e.g., Br₂/FeBr₃) .

Basic: What are the stability challenges of this compound under ambient conditions?

Answer:

- Hydrolysis: The benzyl bromide group reacts readily with moisture. Store desiccated at low temperatures .

- Light Sensitivity: UV exposure causes C-Br bond cleavage. Use amber glassware and avoid prolonged light exposure .

- Thermal Decomposition: Decomposes above 80°C; monitor via DSC/TGA for safe handling thresholds .

Advanced: What strategies resolve low yields in Suzuki-Miyaura couplings using this bromide?

Answer:

Common issues and solutions:

- Catalyst Poisoning: Halide ions (Br⁻) may inhibit Pd catalysts. Precipitate Br⁻ with Ag₂O or use "halogen-tolerant" catalysts like Pd(OAc)₂ with SPhos ligand .

- Steric Hindrance: Bulky 3-methyl and 5-fluoro groups limit transmetallation. Switch to N-heterocyclic carbene (NHC) ligands for enhanced steric tolerance .

- Optimized Solvents: Use toluene/water biphasic systems to improve aryl boronic acid solubility .

Basic: How can researchers validate the absence of di-brominated byproducts?

Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water mobile phase) to separate mono- and di-brominated species. Confirm via molecular ion peaks .

- ¹H NMR Integration: Compare benzyl proton integrals; di-brominated products lack the -CH₂Br singlet .

Advanced: What computational methods predict the compound’s reactivity in radical-mediated reactions?

Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。